N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core fused with various functional groups such as chlorophenyl, dimethyl, and phenyl groups. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-amino-3,3-dimethylbutanoic acid to form an intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine to yield the pyrazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethyl groups, leading to the formation of hydroxylated or carbonylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazoloquinazoline core, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohol derivatives, and substituted derivatives with various functional groups replacing the chlorine atom .
Scientific Research Applications
N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these targets and interfere with their function underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-anilinoquinazolines and 2,3-fused quinazolinones share structural similarities with N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as pyrazolopyrimidines, also exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of N-(4-CHLOROPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the chlorophenyl, dimethyl, and phenyl groups in the pyrazoloquinazoline core imparts distinct reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H23ClN4O2 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H23ClN4O2/c1-25(2)12-19-21(20(31)13-25)22(15-6-4-3-5-7-15)30-23(29-19)18(14-27-30)24(32)28-17-10-8-16(26)9-11-17/h3-11,14,22,29H,12-13H2,1-2H3,(H,28,32) |
InChI Key |
PBBYXVNTLFBFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)Cl)N2)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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